Hepcidin-2 -

Hepcidin-2

Catalog Number: EVT-245646
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Molecular Weight:
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Product Introduction

Overview

Hepcidin-2 is a peptide hormone that plays a critical role in regulating iron metabolism within the body. It is primarily synthesized in the liver and functions as a key regulator of systemic iron homeostasis. Hepcidin-2 is part of a larger family of hepcidin peptides, which includes hepcidin-25, the most studied isoform. The primary function of hepcidin-2 is to modulate iron absorption from the diet and the release of iron from macrophages and liver stores by binding to ferroportin, an iron export channel on cell membranes .

Source

Hepcidin-2 is produced in hepatocytes (liver cells) and is secreted into the bloodstream. Its synthesis is influenced by various factors, including systemic iron levels, inflammation, and erythropoietic activity. The regulation of hepcidin synthesis involves several signaling pathways, notably those mediated by bone morphogenetic proteins (BMPs) and interleukin-6 (IL-6) .

Classification

Hepcidin-2 belongs to the family of antimicrobial peptides and is classified as a peptide hormone. It is characterized by its ability to bind to ferroportin, leading to its internalization and degradation, which ultimately decreases iron efflux into the bloodstream .

Synthesis Analysis

Methods

The synthesis of hepcidin-2 involves several steps starting from its precursor form. Initially, it is produced as a preprohormone containing 84 amino acids, which is then processed into a prohormone before being cleaved to yield the active 25-amino-acid form known as hepcidin-25. Hepcidin-2 specifically may involve similar processing pathways but has distinct biological activities compared to hepcidin-25 .

Technical Details

The synthesis can be analyzed using techniques such as quantitative real-time polymerase chain reaction (qRT-PCR) for gene expression studies and enzyme-linked immunosorbent assay (ELISA) for measuring peptide levels in biological samples . Advanced methods like liquid chromatography-mass spectrometry (LC-MS) are also employed for precise quantification and characterization of hepcidin isoforms in serum and urine .

Molecular Structure Analysis

Structure

Hepcidin-2 has a compact structure typical of small peptides, characterized by a series of disulfide bonds that stabilize its conformation. The specific amino acid sequence contributes to its ability to interact with ferroportin effectively.

Data

The molecular formula of hepcidin-2 can be represented as C_121H_196N_38O_37S_6, with a molecular weight of approximately 2900 Da. The presence of multiple cysteine residues allows for the formation of disulfide bridges, which are crucial for maintaining its structural integrity and biological function .

Chemical Reactions Analysis

Reactions

Hepcidin-2 primarily participates in biochemical reactions involving iron metabolism. Its main reaction involves binding to ferroportin on the surface of enterocytes and macrophages, leading to the internalization and degradation of ferroportin. This action reduces iron release into circulation, effectively lowering serum iron levels when necessary.

Technical Details

The interaction between hepcidin-2 and ferroportin can be studied using surface plasmon resonance or other biophysical methods that allow real-time monitoring of binding affinities and kinetics .

Mechanism of Action

Process

The mechanism by which hepcidin-2 regulates iron homeostasis involves several steps:

  1. Binding: Hepcidin-2 binds to ferroportin on the cell surface.
  2. Internalization: This binding triggers the internalization of ferroportin.
  3. Degradation: The internalized ferroportin is targeted for degradation in lysosomes.
  4. Outcome: As a result, iron efflux from enterocytes and macrophages into circulation is reduced, leading to decreased serum iron levels.

This process is crucial during states of iron overload or inflammation when the body needs to limit available iron to prevent toxicity or pathogen growth .

Data

Research indicates that increased levels of hepcidin correlate with elevated serum ferritin levels and decreased transferrin saturation, reflecting its role in iron regulation during various physiological states .

Physical and Chemical Properties Analysis

Physical Properties

Hepcidin-2 is soluble in aqueous solutions due to its peptide nature. It exhibits stability under physiological pH but may be sensitive to extreme conditions such as high temperatures or extreme pH levels.

Chemical Properties

The chemical properties include:

  • Solubility: Highly soluble in water.
  • Stability: Stable under physiological conditions but may degrade under harsh environments.
  • Reactivity: Reacts with metal ions, particularly iron, influencing its biological activity.

Relevant data from studies indicate that hepcidin maintains functionality across a range of physiological conditions but may require specific conditions for optimal activity .

Applications

Scientific Uses

Hepcidin-2 has significant implications in various scientific fields:

  1. Diagnostics: Measurement of hepcidin levels can aid in diagnosing disorders related to iron metabolism such as anemia of chronic disease or hereditary hemochromatosis.
  2. Therapeutics: Targeting hepcidin pathways offers potential therapeutic strategies for managing conditions associated with iron overload or deficiency.
  3. Research: Hepcidin serves as a model for studying peptide hormones and their regulatory mechanisms in metabolic processes.

Emerging research continues to explore novel applications for hepcidin modulation in clinical settings, particularly concerning iron supplementation strategies in populations at risk for deficiency or overload due to chronic diseases .

Molecular Biology and Biosynthesis of Hepcidin-2

Genomic Architecture and Transcriptional Regulation of the HAMP Gene

The HAMP gene (HGNC:15598), located on chromosome 19q13.12 in humans, encodes hepcidin antimicrobial peptide (hepcidin-2). This gene spans approximately 2.6 kb and consists of three exons, with the final exon containing the entire coding sequence for the bioactive peptide [2] [9]. The promoter region contains critical cis-acting elements, including a bone morphogenetic protein response element (BMP-RE), a signal transducer and activator of transcription 3 (STAT3)-binding site, and a hypoxia-responsive element (HRE), which collectively regulate transcription in response to physiological stimuli [4] [8].

Transcriptional regulation involves multiple pathways:

  • Iron-sensing pathway: Elevated transferrin-bound iron activates bone morphogenetic protein 6 (BMP6) signaling, leading to phosphorylation of SMAD1/5/8 proteins. These form complexes with SMAD4 that translocate to the nucleus and activate HAMP transcription via BMP-RE [4].
  • Inflammatory pathway: Interleukin-6 (IL-6) induces JAK2-mediated phosphorylation of STAT3, which dimerizes and binds to the HAMP promoter, increasing transcription during inflammation [1] [4].
  • Hypoxia suppression: Hypoxia-inducible factors (HIFs) bind to HRE under low-oxygen conditions, recruiting transcriptional co-repressors to downregulate HAMP expression [1] [8].

Table 1: Regulatory Elements in the HAMP Promoter

ElementSequenceBinding FactorPhysiological Trigger
BMP-REGGCGCCSMAD1/5/8-SMAD4Elevated transferrin saturation
STAT3-binding siteTTCCCAGAAPhosphorylated STAT3Inflammation (IL-6)
HRECACGTHIF-1αHypoxia

Notably, genomic studies reveal species-specific differences: Mice possess two paralogous genes (Hepc1 and Hepc2), with Hepc1 primarily regulating iron metabolism and Hepc2 showing limited functional overlap [5]. Transgenic mouse studies demonstrate that Hepc1 overexpression causes severe iron-deficiency anemia, while Hepc2 overexpression does not alter iron parameters despite high mRNA levels [5].

Post-Translational Modifications and Proteolytic Processing of Preprohepcidin

Hepcidin-2 is synthesized as an 84-amino-acid prepropeptide that undergoes sequential proteolytic cleavage to achieve bioactivity. The biosynthetic pathway involves:

  • Signal peptide cleavage: Cotranslational removal of the 24-residue N-terminal endoplasmic reticulum (ER) targeting sequence by signal peptidase in the ER lumen, generating 60-amino-acid prohepcidin [3] [6].
  • Prodomain removal: Furin-mediated cleavage at the conserved RRKR motif (residues 59–62) releases the 25-amino-acid mature hepcidin-25. Furin, a proprotein convertase, recognizes this canonical site in the trans-Golgi network [3] [6].

Pulse-chase experiments in human hepatoma cells (HepG2) and primary hepatocytes demonstrate complete processing within 60 minutes. Inhibition studies confirm furin's essential role: Treatment with decanoyl-Arg-Val-Lys-Arg-chloromethylketone (CMK) or furin-specific siRNA results in accumulation of 6-kDa prohepcidin and absence of the 3-kDa mature peptide in culture media [3] [6]. Notably, neither hypoxia mimetics (DMOG/DPD) nor iron-loaded transferrin alters processing kinetics, indicating constitutive rather than regulated cleavage [6].

Table 2: Proteolytic Intermediates in Hepcidin Maturation

FormAmino Acid ResiduesMolecular WeightDetection Method
Preprohepcidin1–84~9.2 kDaImmunoprecipitation with anti-pro antibodies
Prohepcidin25–84~6 kDaSDS-Tricine PAGE
Mature hepcidin-2560–84~2.8 kDaImmunoprecipitation with anti-mature antibodies

Alternative processing generates truncated isoforms (hepcidin-20 and -22), likely through serum proteases like exopeptidases. These isoforms show reduced iron-regulatory activity but retain antimicrobial function at higher concentrations [4] [7].

Structural-Functional Relationships of Hepcidin-2 Isoforms

Mature hepcidin-25 adopts a distinctive hairpin structure stabilized by four intramolecular disulfide bonds (Cys1–Cys8, Cys2–Cys7, Cys3–Cys6, Cys4–Cys5). Nuclear magnetic resonance (NMR) spectroscopy reveals a distorted β-sheet with a flexible N-terminus and a rigid loop region near the Cys3–Cys6 bond [4] [7]. This configuration creates an amphipathic molecule with a hydrophobic core and cationic surface residues essential for interactions with ferroportin and microbial membranes.

Structure-function analyses identify critical domains:

  • N-terminal domain (residues 1–10): Contains the ATCUN (amino-terminal Cu(II)- and Ni(II)-binding) motif essential for ferroportin binding and internalization. Deletion or mutation of residues 5–9 (e.g., Cys7Ala) abolishes iron-regulatory activity [4] [8].
  • Disulfide bonds: The Cys2–Cys7 linkage stabilizes the hairpin bend, while Cys4–Cys5 anchors the C-terminus. Reduction of disulfide bonds disrupts tertiary structure and bioactivity [7].
  • C-terminal region: Hydrophobic residues (Phe83, Phe84) contribute to membrane penetration in antimicrobial activity [7].

Table 3: Functional Properties of Hepcidin Isoforms

IsoformLength (aa)Primary FunctionRelative Iron-Regulatory PotencyAntimicrobial Activity
Hepcidin-2525Iron homeostasis100%Moderate (MIC: 10–50 µM)
Hepcidin-2222Limited regulation15–20%Moderate
Hepcidin-2020Negligible<5%High (MIC: 1–10 µM)

Conformational plasticity enables functional versatility: Iron binding induces structural rearrangement through histidine residues (His3, His25), enhancing ferroportin interactions [4]. Conversely, antimicrobial activity requires maintenance of the β-sheet topology to disrupt microbial membranes. In teleost fish (e.g., Leiognathus equulus), hepcidin-2 orthologs exhibit stronger antimicrobial activity but weaker iron regulation, suggesting evolutionary specialization [7].

Properties

Product Name

Hepcidin-2

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